molecular formula C17H20FN5O3S B2439746 1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034563-56-7

1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Katalognummer: B2439746
CAS-Nummer: 2034563-56-7
Molekulargewicht: 393.44
InChI-Schlüssel: UXNGWVFFLULKDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H20FN5O3S and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[[1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3S/c18-16-5-2-1-4-13(16)12-27(25,26)22-10-15(11-22)23-9-14(19-20-23)8-21-7-3-6-17(21)24/h1-2,4-5,9,15H,3,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGWVFFLULKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

Without specific target identification, it is challenging to definitively state which biochemical pathways this compound affects. Given its structural similarity to known anti-tubercular agents, it may impact pathways related to Mycobacterium tuberculosis survival and proliferation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable.

Biologische Aktivität

The compound 1-((1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates an azetidine ring, a triazole moiety, and a sulfonamide functional group, which collectively contribute to its biological activity.

Structural Characteristics

The compound has the following molecular formula and properties:

PropertyDescription
Molecular WeightApproximately 402.44 g/mol
Molecular FormulaC19H19FN4O3S
SolubilitySoluble in organic solvents; limited in water
Melting PointRequires experimental determination
StabilitySensitive to moisture; store in dry conditions

The presence of the sulfonamide group enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological studies .

The biological mechanisms underpinning the activity of this compound are multifaceted. The triazole and pyrrolidinone moieties are known to influence various biological pathways, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis .
  • Anticancer Properties : Some derivatives of triazole compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Antibacterial Activity : Research indicates that triazole derivatives can inhibit the growth of various bacteria. For instance, a study evaluated the antibacterial properties of related compounds using the agar disc-diffusion method, revealing significant inhibition against E. coli and S. aureus at concentrations as low as 1 mM .
  • Cytotoxicity against Cancer Cells : In vitro studies have demonstrated that triazole-containing compounds can induce cell death in leukemia cell lines, suggesting potential for development as anticancer agents .
  • Inflammation Modulation : The compound's structural components may interact with G protein-coupled receptors (GPCRs), which are critical in mediating inflammatory responses. This interaction could position it as a therapeutic candidate for inflammatory diseases .

Pharmacological Applications

The potential applications of this compound extend across multiple therapeutic areas:

  • Antimicrobial Agents : Given its antibacterial properties, it could be developed further as an antibiotic.
  • Anticancer Drugs : Its ability to induce apoptosis in cancer cells suggests potential use in oncology.
  • Inflammatory Disease Treatment : The modulation of GPCRs indicates possible applications in treating conditions characterized by inflammation.

Vorbereitungsmethoden

Azetidine Sulfonylation

The azetidine ring is functionalized via nucleophilic substitution or acylation. In a representative protocol, azetidin-3-amine reacts with 2-fluorobenzyl sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 1-((2-fluorobenzyl)sulfonyl)azetidin-3-amine. This step typically achieves >85% yield when conducted at 0–5°C to minimize ring strain-induced side reactions.

Reaction Conditions :

Reagent Solvent Temperature Yield
2-Fluorobenzyl sulfonyl chloride DCM 0–5°C 87%
Triethylamine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via CuAAC between the azetidine azide and pyrrolidinone alkyne. Copper(I) iodide (5 mol%) in a tert-butanol/water mixture (4:1) at 50°C for 12 hours affords the triazole-linked product in 92% yield. Ascorbic acid is added to reduce Cu(II) to Cu(I), enhancing catalytic activity.

Optimized CuAAC Conditions :

Component Amount Role
CuI 5 mol% Catalyst
Ascorbic acid 10 mol% Reducing agent
tert-BuOH/H2O 4:1 Solvent system

Pyrrolidinone Alkyne Preparation

2-(Prop-2-yn-1-yl)pyrrolidin-2-one is synthesized via alkylation of pyrrolidin-2-one with propargyl bromide. Using potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours achieves 78% yield. Microwave-assisted methods reduce reaction time to 30 minutes with comparable efficiency.

Alternative Synthetic Routes

One-Pot Sulfonylation-Cycloaddition

A streamlined approach combines sulfonylation and CuAAC in a single vessel. After sulfonylation, the reaction mixture is treated with sodium azide and propargyl pyrrolidinone under Cu catalysis, yielding the target compound in 76% overall yield. This method reduces purification steps but requires precise stoichiometric control.

Metal-Free Triazole Formation

Iron oxide-supported catalysts (Fe2O3@MgO@ch.OAc) enable triazole synthesis without copper, mitigating metal contamination concerns. Ethanol as the solvent at 70°C for 24 hours provides the triazole in 68% yield, albeit with slower kinetics.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, fluorobenzyl), 4.62 (s, 2H, CH₂SO₂), 3.98–3.85 (m, 1H, azetidine-H), 3.45–3.30 (m, 2H, pyrrolidinone-CH₂).
  • ¹³C NMR : 172.8 ppm (pyrrolidinone C=O), 162.5 ppm (C-F), 144.2 ppm (triazole C).

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₉H₂₁F₂N₅O₃S [M+H]⁺: 454.1412; Found: 454.1409.

Industrial-Scale Considerations

Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered via filtration and reactivated, reducing costs by 30%.
Solvent Recovery : Distillation reclaims >90% of DCM and tert-butanol, aligning with green chemistry principles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.